4-(4-Fluoro-2-nitrophenoxy)phenol
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Overview
Description
4-(4-Fluoro-2-nitrophenoxy)phenol is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluorophenol with 2-nitrophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the displacement of the fluorine atom by the phenoxide ion, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-nitrophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and elevated temperatures.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxyphenol derivatives.
Scientific Research Applications
4-(4-Fluoro-2-nitrophenoxy)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its thermal stability and flame-resistant properties
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-nitrophenol
- 2-Fluoro-4-nitrophenol
- 4-Nitrophenoxyphenol
Uniqueness
4-(4-Fluoro-2-nitrophenoxy)phenol is unique due to the presence of both a fluorine atom and a nitro group on the phenoxyphenol structure. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(4-fluoro-2-nitrophenoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-8-1-6-12(11(7-8)14(16)17)18-10-4-2-9(15)3-5-10/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECPSZUZMMREGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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